molecular formula C21H25FO3 B8537197 A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione

A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione

Cat. No.: B8537197
M. Wt: 344.4 g/mol
InChI Key: VCSSMGZYACRZHN-OLGWUGKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses .

Preparation Methods

The synthesis of A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves several steps:

    Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione.

    Acetylation: The 21-hydroxyl group is acetylated.

    Sulfonation and Elimination: The 11-hydroxyl group is sulfonated and eliminated to form a double bond.

    Bromination and Epoxidation: The 9(11)-double bond is brominated and then epoxidized.

    Fluorination: The epoxide is treated with hydrogen fluoride to introduce the fluorine atom at the 9-position and form the 11-hydroxyl group.

    Dehydrogenation: The final step involves dehydrogenation to form the 1,4-double bond.

Chemical Reactions Analysis

A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions:

    Oxidation: It can be oxidized to form 9-fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: Halogenation reactions can introduce other halogens at specific positions.

    Hydrolysis: The acetate ester can be hydrolyzed to yield the free hydroxyl compound.

Scientific Research Applications

A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is widely used in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .

Comparison with Similar Compounds

A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is compared with other corticosteroids such as:

    Prednisolone: Similar in structure but lacks the fluorine atom at the 9-position.

    Dexamethasone: Contains additional fluorine atoms and has a higher potency.

    Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16-position.

The presence of the fluorine atom at the 9-position in this compound enhances its anti-inflammatory activity and reduces its mineralocorticoid effects, making it unique among corticosteroids .

Properties

Molecular Formula

C21H25FO3

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H25FO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h6,8-10,16-18,25H,4-5,7,11H2,1-3H3/t16-,17-,18-,19+,20-,21-/m0/s1

InChI Key

VCSSMGZYACRZHN-OLGWUGKESA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C

Canonical SMILES

CC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C

Origin of Product

United States

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